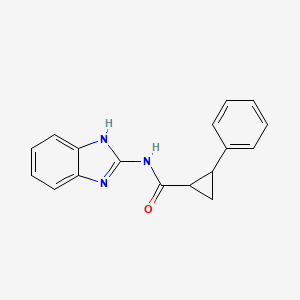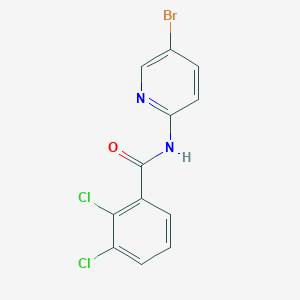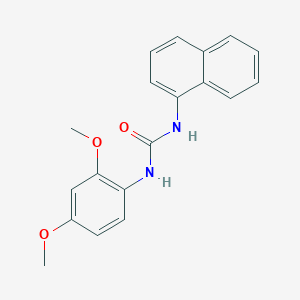
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one, also known as Dicoumarol, is a natural anticoagulant that was first discovered in spoiled sweet clover hay. It is a coumarin derivative that has been widely used in scientific research applications due to its unique properties.
Mécanisme D'action
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one acts as a competitive inhibitor of vitamin K epoxide reductase, which is responsible for the reduction of vitamin K to its active form. This inhibition leads to a decrease in the synthesis of clotting factors, resulting in the anticoagulant effect. This compound also inhibits the action of vitamin K-dependent carboxylase, which is responsible for the carboxylation of glutamic acid residues in clotting factors. This carboxylation is essential for the binding of calcium ions, which are necessary for the proper function of clotting factors.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anticoagulant effect in vivo and in vitro. It inhibits the synthesis of clotting factors, leading to a decrease in the formation of blood clots. This compound also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one is a widely used anticoagulant that has been extensively studied in scientific research applications. Its anticoagulant properties make it a valuable tool for studying the coagulation cascade and the role of vitamin K in the synthesis of clotting factors. However, the use of this compound in lab experiments has limitations. It has a narrow therapeutic window, and its anticoagulant effect can be unpredictable. Additionally, this compound can interfere with other metabolic pathways, leading to unwanted side effects.
Orientations Futures
There are several future directions for the study of 4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one. One area of research is the development of more selective inhibitors of vitamin K epoxide reductase. These inhibitors could have a more predictable anticoagulant effect and fewer unwanted side effects. Another area of research is the study of this compound's anti-inflammatory and antioxidant properties. These properties may have therapeutic potential in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, the use of this compound as a tool for studying the coagulation cascade and the role of vitamin K in the synthesis of clotting factors will continue to be an important area of research.
Méthodes De Synthèse
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one can be synthesized from coumarin by reacting it with acetic anhydride and propionic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid. The resulting product is purified through recrystallization and is obtained as a white crystalline powder.
Applications De Recherche Scientifique
4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one has been widely used in scientific research applications due to its anticoagulant properties. It is used to study the coagulation cascade and the role of vitamin K in the synthesis of clotting factors. This compound inhibits the action of vitamin K epoxide reductase, which is responsible for the reduction of vitamin K to its active form. This inhibition leads to a decrease in the synthesis of clotting factors, resulting in the anticoagulant effect.
Propriétés
IUPAC Name |
4,7-dimethyl-5-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8-4-11(17-7-10(3)15)14-9(2)6-13(16)18-12(14)5-8/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZQNQYCHXALBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5123978.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5123987.png)

![2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5123996.png)
![N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5124003.png)
![1-[3-(2,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5124009.png)
![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5124014.png)

![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5124020.png)
![3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5124030.png)


![4-amino-N-{2-[(4-nitrophenyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5124073.png)
